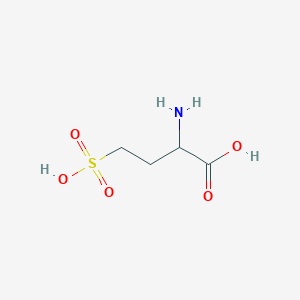
2-Bromopyridine 1-oxide
Overview
Description
2-Bromopyridine 1-oxide is a chemical compound with the molecular formula C5H4BrNO . It is a white to brown solid .
Synthesis Analysis
2-Bromopyridine can be prepared from 2-aminopyridine via diazotization followed by bromination . Pyrithione can be prepared in a two-step synthesis from 2-bromopyridine by oxidation to the N-oxide with a suitable peracid followed by substitution using either sodium dithionite or sodium sulfide with sodium hydroxide to introduce the thiol functional group .
Molecular Structure Analysis
The molecular structure of 2-Bromopyridine 1-oxide consists of a pyridine ring with a bromine atom attached at the 2-position and an oxygen atom attached at the 1-position .
Chemical Reactions Analysis
2-Bromopyridine reacts with butyllithium to give 2-lithiopyridine, which is a versatile reagent . Pyrithione can be prepared in a two-step synthesis from 2-bromopyridine by oxidation to the N-oxide with a suitable peracid followed by substitution using either sodium dithionite or sodium sulfide with sodium hydroxide to introduce the thiol functional group .
Physical And Chemical Properties Analysis
2-Bromopyridine 1-oxide is a white to brown solid . It has a molecular weight of 174 .
Scientific Research Applications
Synthesis of Bipyridine Derivatives
2-Bromopyridine 1-oxide is used as a starting material or precursor for the synthesis of bipyridine derivatives . Bipyridine and related compounds are valuable substances used in a variety of applications such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Transition-Metal Catalysis
Bipyridine derivatives, which can be synthesized from 2-Bromopyridine 1-oxide, are extensively used as ligands in transition-metal catalysis . They strongly coordinate with metal centers, which is often observed in the reaction system .
Photosensitizers
Bipyridine derivatives are also used as photosensitizers . These compounds have the ability to absorb light and transfer the energy to other molecules, making them useful in a variety of scientific applications .
Pharmacological Applications
The decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides allows the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications .
Synthesis of 2-Pyridyl Ketones
2-Bromopyridine 1-oxide can be used in the synthesis of 2-pyridyl ketones . These ketones widely appear in bioactive molecules and natural products, and are employed as precursors of chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .
Asymmetric Catalysis
2-Pyridyl ketones, which can be synthesized from 2-Bromopyridine 1-oxide, are employed as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands in asymmetric catalysis .
Safety and Hazards
2-Bromopyridine 1-oxide is a flammable liquid and vapor. It is toxic if swallowed and fatal in contact with skin. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .
Mechanism of Action
Target of Action
2-Bromopyridine 1-oxide is an organic compound that is widely used as a building block in organic synthesis . It is also used as an intermediate for the synthesis of Pyridine derivatives . The primary targets of 2-Bromopyridine 1-oxide are the molecules that it interacts with during these synthesis processes.
Mode of Action
The compound interacts with its targets through various cross-coupling reactions, forming C−N bonds . It can also act as a reactant in Negishi cross-coupling reactions with aryl halides, catalyzed by palladium . Furthermore, it can participate in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
Biochemical Pathways
Its role in various synthesis processes suggests that it can influence a wide range of biochemical pathways, particularly those involving the formation of c−n bonds and cross-coupling reactions .
Result of Action
The molecular and cellular effects of 2-Bromopyridine 1-oxide’s action are primarily seen in its role as a reactant in various synthesis processes. It contributes to the formation of new compounds, such as 2′-pyridyldifluoroacetate , and can influence the structure and properties of the resulting molecules.
Action Environment
The action, efficacy, and stability of 2-Bromopyridine 1-oxide are influenced by various environmental factors. These include the presence of other reactants, the use of catalysts, and the specific conditions of the reaction, such as temperature and pH. For instance, its role in the synthesis of 2′-pyridyldifluoroacetate requires the presence of ethyl bromodifluoroacetate and copper as a catalyst .
properties
IUPAC Name |
2-bromo-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-3-1-2-4-7(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCMNBWUKHLGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306113 | |
| Record name | 2-Bromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14305-17-0 | |
| Record name | 2-Bromopyridine-1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014305170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14305-17-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMOPYRIDINE-1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEJ3BM17KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![L-Valine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B86664.png)
